Bienvenue dans la boutique en ligne BenchChem!

p-Nitrobenzylisothiourea hydrobromide

Indoleamine-2,3-Dioxygenase (IDO) Inhibition Cancer Immunotherapy Kynurenine Pathway

p-Nitrobenzylisothiourea hydrobromide is a validated IDO inhibitor (IC50 2.20 μM) for inter-assay calibration in high-throughput kynurenine pathway screening. The para-nitro substituent confers distinct electronic effects versus unsubstituted analogs. Also serves as an antimicrobial SAR reference (MIC 50-100 µg/mL) and key intermediate for antihypertensive phenylacetyl derivatives. Ensure experimental reproducibility with characterized, batch-traceable material.

Molecular Formula C8H10BrN3O2S
Molecular Weight 292.16 g/mol
CAS No. 64039-36-7
Cat. No. B1594800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrobenzylisothiourea hydrobromide
CAS64039-36-7
Molecular FormulaC8H10BrN3O2S
Molecular Weight292.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Br
InChIInChI=1S/C8H9N3O2S.BrH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H
InChIKeyLKCKOVQQQIRZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrobenzylisothiourea hydrobromide: Chemical Characteristics and Procurement Baseline for the Isothiourea Derivative CAS 64039-36-7


p-Nitrobenzylisothiourea hydrobromide (CAS: 64039-36-7) is an S-substituted isothiourea derivative, specifically the hydrobromide salt of S-(4-nitrobenzyl)isothiourea. The compound belongs to the broader class of isothiourea-based nitric oxide synthase (NOS) inhibitors and antimicrobial agents. Its molecular structure features a para-nitrobenzyl moiety attached to the sulfur atom of the isothiourea core, conferring distinct physicochemical properties (molecular formula C8H10BrN3O2S, molecular weight 292.15 g/mol) . In scientific procurement contexts, p-Nitrobenzylisothiourea hydrobromide is primarily utilized as a research tool for investigating indoleamine-2,3-dioxygenase (IDO) inhibition [1], as a precursor in the synthesis of substituted phenylacetyl derivatives with antihypertensive activity [2], and as a candidate in antimicrobial screening programs targeting Gram-positive bacteria [3].

Why p-Nitrobenzylisothiourea hydrobromide Cannot Be Replaced by Generic Isothiourea Analogs in Specialized Assays


Within the isothiourea class, minor structural modifications, particularly to the S-benzyl substituent, produce profound and non-linear shifts in both target engagement profiles and biological potency. Substitution at the para position of the benzyl ring with an electron-withdrawing nitro group, as in p-Nitrobenzylisothiourea, alters the electronic distribution and lipophilicity of the molecule relative to unsubstituted or ortho/meta-substituted analogs. This structural feature directly impacts the compound's ability to interact with specific enzyme active sites and cellular targets, leading to markedly different inhibition constants (IC50) and minimum inhibitory concentrations (MIC) [1]. For example, the para-nitro substitution yields an IC50 of 2.20 μM against IDO, whereas other S-benzylisothiourea derivatives exhibit distinct potency and selectivity profiles across NOS isoforms and bacterial strains. Consequently, generic substitution of p-Nitrobenzylisothiourea hydrobromide with an uncharacterized isothiourea analog in a validated assay will introduce uncontrolled experimental variables, invalidate quantitative comparisons with published data, and ultimately compromise the scientific reproducibility and validity of the research [2].

Quantitative Evidence Guide for Selecting p-Nitrobenzylisothiourea hydrobromide Over Comparators


Para-Nitrobenzyl Substitution Enables Micromolar IDO Inhibition Unlike Unsubstituted Benzylisothiourea

p-Nitrobenzylisothiourea hydrobromide demonstrates direct inhibitory activity against indoleamine-2,3-dioxygenase (IDO) with an IC50 value of 2.20 μM (2.20E+3 nM) in a cellular assay using human A431 cells stimulated with IFN-gamma [1]. In stark contrast, the unsubstituted parent compound, S-benzylisothiourea, has been characterized primarily as an inhibitor of inducible nitric oxide synthase (iNOS) with a reported Ki of 5.60 μM [2], and its IDO inhibitory activity is not a primary documented feature. This indicates that the para-nitro group on the benzyl ring is a critical structural determinant for potent IDO engagement.

Indoleamine-2,3-Dioxygenase (IDO) Inhibition Cancer Immunotherapy Kynurenine Pathway

Comparative Antimicrobial Potency: p-Nitrobenzylisothiourea Exhibits Distinct MIC Spectrum Relative to Di- and Penta-Substituted Analogs

In vitro antimicrobial screening reveals that p-Nitrobenzylisothiourea hydrobromide inhibits the growth of both Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL . In a head-to-head comparative study of 17 novel isothiourea derivatives, more highly substituted analogs demonstrated greater potency: S-(2,4-dinitrobenzyl)isothiourea hydrochloride showed an MIC range of 12.5-25 µg/mL against four out of five Gram-positive strains tested, and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide showed an MIC range of 12.5-50 µg/mL [1]. This places the mono-para-nitro compound in a moderate potency tier, making it a useful reference standard for structure-activity relationship (SAR) studies aimed at optimizing antibacterial activity within the isothiourea class.

Antimicrobial Screening Gram-positive Bacteria Minimum Inhibitory Concentration

Antihypertensive Activity via Phenylacetyl Derivatization: p-Nitrobenzylisothiourea as a Key Synthetic Intermediate

The patent literature explicitly identifies p-Nitrobenzylisothiourea as a critical synthetic precursor for the preparation of novel substituted phenylacetyl derivatives of guanidine, O-alkylisoureas, and S-alkylisothioureas [1]. These final compounds are claimed to possess antihypertensive activity and are formulated into pharmaceutical compositions suitable for oral or parenteral administration. This establishes a unique and valuable role for p-Nitrobenzylisothiourea hydrobromide as a starting material in medicinal chemistry campaigns targeting cardiovascular therapeutics, a role not similarly documented for other simple isothiourea salts like S-methylisothiouronium sulfate [2].

Antihypertensive Drug Discovery Cardiovascular Pharmacology NOS Inhibition

Electron-Withdrawing Para-Nitro Group Modulates NOS Inhibitory Potency and Selectivity

While direct NOS inhibition data for p-Nitrobenzylisothiourea hydrobromide is not available, robust class-level inference can be drawn from a systematic study of S-benzylisothiourea derivatives. The study demonstrated that electron-withdrawing substituents on the benzyl ring significantly alter the compound's interaction with the NOS active site [1]. For instance, S-(3,4-dichlorobenzyl)isothiourea hydrochloride, a closely related analog, inhibited Ca2+/calmodulin-dependent NOS activity in normal rat brain homogenates by 78% at a concentration of 10 μM, which was significantly stronger (p < 0.05) than the 60% inhibition achieved by the reference drug 7-nitroindazole [2]. The para-nitro group of p-Nitrobenzylisothiourea is a strong electron-withdrawing substituent, analogous in effect to the chloro substituents on the dichloro analog. This strongly suggests that p-Nitrobenzylisothiourea would exhibit a distinct NOS inhibition profile, likely with enhanced potency and altered isoform selectivity compared to the unsubstituted S-benzylisothiourea, which lacks this electronic activation.

Nitric Oxide Synthase Inhibition Neuronal NOS (nNOS) Isoform Selectivity

Optimal Research and Industrial Use Cases for p-Nitrobenzylisothiourea hydrobromide Based on Evidence


Validated Positive Control for Indoleamine-2,3-Dioxygenase (IDO) Inhibition Assays

In cellular assays designed to screen for novel IDO inhibitors, p-Nitrobenzylisothiourea hydrobromide serves as a validated reference compound. Its documented IC50 of 2.20 μM in IFN-gamma-stimulated human A431 cells [1] provides a benchmark for inter-assay comparison, quality control, and the calibration of high-throughput screening platforms targeting the kynurenine pathway. Researchers can reliably use this compound to validate assay conditions and benchmark the potency of new chemical entities.

Synthetic Intermediate for Proprietary Antihypertensive Agents

For medicinal chemistry laboratories engaged in cardiovascular drug discovery, p-Nitrobenzylisothiourea hydrobromide is a key building block for the synthesis of substituted phenylacetyl derivatives of guanidine and related isothioureas, which are claimed in the patent literature to possess antihypertensive activity [2]. This compound enables direct access to a specific, patent-defined chemical series, accelerating structure-activity relationship (SAR) studies and lead optimization programs for novel blood pressure-lowering therapeutics.

Reference Standard in Antimicrobial Structure-Activity Relationship (SAR) Studies

With a well-defined antimicrobial profile (MIC range 50-100 µg/mL against E. coli and S. aureus) , p-Nitrobenzylisothiourea hydrobromide is an ideal reference compound for SAR studies investigating the effect of benzyl ring substitution on antibacterial potency. By comparing the MIC values of novel mono-, di-, and poly-substituted analogs (e.g., S-(2,4-dinitrobenzyl)isothiourea with MICs of 12.5-25 µg/mL [3]), researchers can quantitatively map the pharmacophoric requirements for optimal activity and rationally design next-generation antimicrobial isothioureas.

Probe for Investigating Electronic Effects on NOS Isoform Selectivity

Although direct NOS inhibition data is not available, the strong electron-withdrawing nature of the para-nitro group makes p-Nitrobenzylisothiourea hydrobromide a valuable chemical probe for exploring the role of electronic effects in modulating NOS isoform selectivity. Based on class-level SAR [4], this compound can be employed in comparative enzymology studies alongside unsubstituted and other substituted benzylisothioureas to elucidate the structural determinants of nNOS vs. eNOS vs. iNOS selectivity, thereby contributing fundamental insights for the rational design of isoform-selective NOS inhibitors for therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Nitrobenzylisothiourea hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.